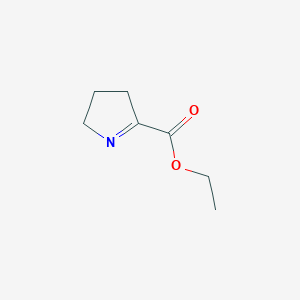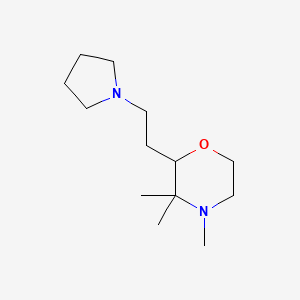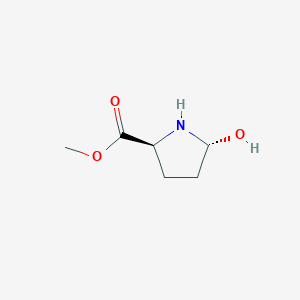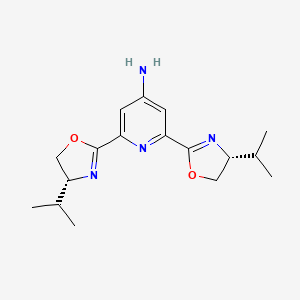
Ethyl 3,4-dihydro-2H-pyrrole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate is a chemical compound with the following properties:
Chemical Formula: CHNO
Molecular Weight: 185.22 g/mol
Preparation Methods
The synthesis of ethyl 5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate involves the following steps:
Three-Component Reaction:
Industrial Production:
Chemical Reactions Analysis
Ethyl 5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate can undergo various reactions:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution Reactions: The ethoxy group can be substituted with other functional groups.
Cyclization: The pyrrole ring can participate in cyclization reactions.
Reduction/Oxidation: The compound may undergo redox reactions.
Major Products: These reactions can lead to various products, including derivatives of the pyrrole ring.
Scientific Research Applications
Ethyl 5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug design.
Biological Studies: It may serve as a building block for bioactive molecules.
Industry: Its derivatives could have industrial applications.
Mechanism of Action
The specific mechanism of action for this compound is not well-documented. Further research is needed to understand its biological effects, molecular targets, and pathways.
Comparison with Similar Compounds
Similar Compounds: Other pyrrole derivatives.
Uniqueness: Ethyl 5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate’s unique structure sets it apart from related compounds.
Properties
IUPAC Name |
ethyl 3,4-dihydro-2H-pyrrole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)6-4-3-5-8-6/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCAIIBUIBBIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12877061.png)
![Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]-](/img/structure/B12877066.png)

![5-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12877077.png)

![(4-Bromobenzo[d]oxazol-2-yl)methanol](/img/structure/B12877089.png)

![4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B12877100.png)


![2-(Bromomethyl)-4-methoxybenzo[d]oxazole](/img/structure/B12877131.png)

![Ethyl 5-amino-5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylate](/img/structure/B12877135.png)

